Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl-
Overview
Description
Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl- is a chemical compound with the molecular formula C16H6F14N2O . This compound is characterized by the presence of a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluoropropyl groups at the 3 and 5 positions. The compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: The perfluoropropyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl- involves its interaction with specific molecular targets and pathways. The benzoyl group and the perfluoropropyl substituents play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Methanone, [3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-1-yl]phenyl- can be compared with other similar compounds, such as:
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: This compound has trifluoromethyl groups instead of perfluoropropyl groups, leading to different chemical and biological properties.
1-Benzoyl-3,5-dimethylpyrazole: The presence of methyl groups instead of perfluoropropyl groups results in different reactivity and applications.
1-Benzoyl-3,5-diphenylpyrazole:
Properties
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F14N2O/c17-11(18,13(21,22)15(25,26)27)8-6-9(12(19,20)14(23,24)16(28,29)30)32(31-8)10(33)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBYBXYRVSOLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371061 | |
Record name | 1-Benzoyl-3,5-bis(heptafluoropropyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-37-0 | |
Record name | 1-Benzoyl-3,5-bis(heptafluoropropyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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